molecular formula C17H29N3 B1347019 1-(2-Cyanoethyl)-2-undecylimidazole CAS No. 23996-16-9

1-(2-Cyanoethyl)-2-undecylimidazole

Cat. No.: B1347019
CAS No.: 23996-16-9
M. Wt: 275.4 g/mol
InChI Key: SZUPZARBRLCVCB-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-2-undecylimidazole is an organic compound belonging to the imidazole family. It is a colorless liquid with a strong odor and has the molecular formula C18H30N2. Imidazole compounds are widely used in medicinal, industrial, and agricultural fields due to their versatile chemical properties.

Preparation Methods

The synthesis of 1-(2-Cyanoethyl)-2-undecylimidazole typically involves a multi-step process. One common method includes the reaction of 1-bromododecane with imidazole to form 2-undecylimidazole. This intermediate is then reacted with acrylonitrile under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-(2-Cyanoethyl)-2-undecylimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of imidazole derivatives with reduced nitrile groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . Major products formed from these reactions include various imidazole derivatives with modified functional groups .

Scientific Research Applications

1-(2-Cyanoethyl)-2-undecylimidazole has numerous scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-2-undecylimidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, its antimicrobial activity is believed to result from the disruption of microbial cell membranes or inhibition of key metabolic enzymes.

Comparison with Similar Compounds

1-(2-Cyanoethyl)-2-undecylimidazole can be compared with other similar compounds such as:

    2-Phenyl-1H-imidazole-1-propanenitrile: This compound has a phenyl group instead of an undecyl group, leading to different chemical and biological properties.

    2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: This compound has ethyl and methyl groups, which also result in distinct reactivity and applications.

The uniqueness of this compound lies in its long undecyl chain, which imparts specific hydrophobic properties and influences its interactions with biological membranes and other molecules.

Properties

IUPAC Name

3-(2-undecylimidazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3/c1-2-3-4-5-6-7-8-9-10-12-17-19-14-16-20(17)15-11-13-18/h14,16H,2-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUPZARBRLCVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NC=CN1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066948
Record name 1H-Imidazole-1-propanenitrile, 2-undecyl-
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Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23996-16-9
Record name 1-(Cyanoethyl)-2-undecylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23996-16-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Undecyl-1H-imidazole-1-propiononitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-1-propanenitrile, 2-undecyl-
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Record name 1H-Imidazole-1-propanenitrile, 2-undecyl-
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Record name 2-undecyl-1H-imidazole-1-propiononitrile
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Record name 2-Undecyl-1H-imidazole-1-propiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-(2-Cyanoethyl)-2-undecylimidazole (CEUI) in the development of liquid crystalline epoxy thermosets?

A1: this compound (CEUI) acts as a latent curing catalyst in the preparation of liquid crystalline (LC) epoxy thermosets []. Unlike traditional curing agents like m-phenylenediamine (m-PDA) that promote immediate curing, CEUI allows for control over the curing process. This delayed reaction is advantageous for achieving desired LC orientations within the epoxy matrix before the material solidifies.

Q2: How does the use of CEUI as a latent curing catalyst affect the thermal conductivity of the resulting epoxy thermosets compared to traditional curing agents?

A2: While neat epoxy thermosets cured with m-PDA exhibit higher thermal conductivity (0.31 W/(m·K)) than those cured with CEUI (0.27 W/(m·K)), the situation reverses when incorporating alumina (Al2O3) as a thermal filler []. CEUI-cured composites with 55 vol% Al2O3 achieve a thermal conductivity of 2.47 W/(m·K), surpassing the m-PDA counterpart (1.70 W/(m·K)) []. This difference is attributed to the improved LC orientation facilitated by CEUI during the curing process, influenced by interactions between the epoxy matrix and the alumina surface.

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